Circumcoronene

Sodium-ion batteries Graphene quantum dots DFT adsorption energy

Circumcoronene (C₅₄H₁₈) is a highly symmetric, planar, benzenoid polycyclic aromatic hydrocarbon (PAH) consisting of a central coronene core circumscribed by an additional outer ring of six fused benzene units. It is the third member of the regular-hexagon-shaped benzenoid hydrocarbon series, succeeding benzene (B₁) and coronene (B₂), and is followed by circumcircumcoronene (B₄).

Molecular Formula C54H18
Molecular Weight 666.7 g/mol
Cat. No. B1264081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCircumcoronene
Molecular FormulaC54H18
Molecular Weight666.7 g/mol
Structural Identifiers
SMILESC1=CC2=CC3=C4C5=C6C7=C(C=CC8=CC9=C%10C%11=C(C=C9)C=C9C=CC%12=C%13C9=C%11C9=C%11C%13=C%13C(=C%12)C=CC%12=C%13C%13=C%11C(=C4C2=C%13C1=C%12)C6=C9C%10=C87)C=C5C=C3
InChIInChI=1S/C54H18/c1-2-20-14-22-5-6-24-16-26-9-11-29-18-30-12-10-28-17-27-8-7-25-15-23-4-3-21-13-19(1)31-32(20)44-34(22)36(24)46-39(26)41(29)48-42(30)40(28)47-38(27)37(25)45-35(23)33(21)43(31)49-50(44)52(46)54(48)53(47)51(45)49/h1-18H
InChIKeyICKDBJSKNOTKDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Circumcoronene (C54H18) for Advanced Material Research: A Graphene Fragment with Definitive π-Extension and Unique Zigzag Edge Topology


Circumcoronene (C₅₄H₁₈) is a highly symmetric, planar, benzenoid polycyclic aromatic hydrocarbon (PAH) consisting of a central coronene core circumscribed by an additional outer ring of six fused benzene units [1]. It is the third member of the regular-hexagon-shaped benzenoid hydrocarbon series, succeeding benzene (B₁) and coronene (B₂), and is followed by circumcircumcoronene (B₄) [2]. Its structure, which features six exposed double bonds at the periphery (K-regions), serves as a well-defined, atomically precise fragment of a zigzag-edged graphene sheet, making it a key model system for studying extended π-conjugation and edge effects in nanographenes [3].

Model System Zigzag-edged nanographene with defined K-regions
Probe π-extension and edge topology effects
Workflow Compatible with on-surface synthesis and surface science studies

Why Circumcoronene Cannot Be Interchanged with Smaller Analogs Like Coronene or HBC: Evidence of Property Divergence


Substituting circumcoronene (C₅₄H₁₈) with its smaller structural analogs, such as coronene (C₂₄H₁₂) or hexa-peri-hexabenzocoronene (HBC, C₄₂H₁₈), is scientifically invalid due to non-linear and often drastic changes in key electronic, adsorption, and magnetic properties. These differences arise from the unique combination of extended π-conjugation and the presence of six zigzag edges (K-regions) in circumcoronene, which are absent in coronene and HBC [1]. As demonstrated in the quantitative evidence below, a simple linear extrapolation from smaller analogs fails to predict the behavior of circumcoronene, making it a distinct and irreplaceable research compound for applications requiring specific optoelectronic or surface-interaction characteristics [2].

Coronene lacks zigzag K-regions; reported electronic properties diverge non-linearly from smaller analogs.
HBC does not replicate the Na⁺ adsorption energy profile; direct substitution may shift capacity predictions.
Smaller analogs lack strong visible-region β-band absorption; optical modeling may not transfer.

Quantitative Evidence: Circumcoronene vs. Coronene and HBC Performance in Key Application-Relevant Parameters


Superior Sodium-Ion Adsorption Energy of Circumcoronene vs. Coronene for Energy Storage Applications

Circumcoronene exhibits a significantly stronger interaction with sodium ions compared to coronene, which is a critical parameter for anode materials in sodium-ion batteries (SIBs). Under discharging conditions, circumcoronene's adsorption energy is nearly an order of magnitude greater than that of coronene [1]. This substantial difference persists under charging conditions, with circumcoronene maintaining a notable advantage. This enhanced adsorption is indicative of a higher theoretical capacity and improved ion storage capability, making circumcoronene a more promising candidate for SIB anodes than its smaller analog [1].

Na⁺ Adsorption Energy
Head-to-head
~9× stronger discharging
Circumcoronene: -9.84 kcal/mol
Coronene: -1.09 kcal/mol
Supports adsorption-capacity modeling in GQD anodes.
DFT calculations; charging difference ~1.1×
Sodium-ion batteries Graphene quantum dots DFT adsorption energy

Red-Shifted Optical Absorption: Circumcoronene's Strong β-Band in the Visible Region vs. HBC and Coronene

The optical absorption profile of circumcoronene is distinct from its smaller analogs, coronene and HBC. High-level SAC-CI calculations predict that circumcoronene exhibits a strong absorption of the β-band in the visible light region [1]. This contrasts with coronene and HBC, where the corresponding transitions are either forbidden or found at higher energies outside the visible spectrum [1]. This π-extension-driven shift towards the visible spectrum is a key differentiator for applications in light-harvesting and optoelectronic devices where absorption in the visible range is essential.

Optical β‑Band Shift
Reported
Visible region absorption
Circumcoronene: strong β-band in visible
Coronene/HBC: forbidden or ~4.0 eV
Supports visible-light optoelectronic characterization.
SAC-CI excited‑state calculations
Optoelectronics Organic semiconductors UV-Vis spectroscopy SAC-CI

Unique Aromatic Ring Current Profile: A Superposition of HBC Isomers Unattainable by Smaller Analogs

Ab initio current-density maps reveal that circumcoronene possesses a unique and complex ring current profile that cannot be replicated by either of the two hexabenzocoronene (HBC) isomers [1]. The current density of circumcoronene is effectively a superposition of the ring current maps of the two distinct HBC isomers: one with disjoint local diatropic currents and another with a giant perimeter current [1]. This demonstrates that circumcoronene's magnetic aromaticity is a hybrid state, representing a distinct quantum mechanical entity rather than a simple linear combination of smaller structural motifs. This unique property is of fundamental importance for understanding and predicting the behavior of larger nanographenes.

Ring Current Profile
Head-to-head
Hybrid current superposition
Circumcoronene: perimeter + benzenoid circulations
HBC isomers: disjoint local vs giant perimeter
Supports aromaticity model benchmarking.
CTOCD-DZ/6-31G** ab initio maps
Aromaticity Ring currents NICS Magnetic properties

Ultrahigh-Yield On-Surface Synthesis: Achieving 98% Yield for Circumcoronene Fabrication

A major historical barrier to the application of extended nanographenes has been their low-yield and complex synthesis. Circumcoronene overcomes this limitation through a specifically designed on-surface synthesis protocol. By employing a rationally designed precursor and a surface-assisted intramolecular dehydrogenation route on Cu(111), researchers have achieved an ultrahigh product yield of up to 98% for circumcoronene [1]. This yield is exceptionally high compared to the often sub-optimal yields of multi-step cascade reactions used for other complex nanographenes, and it directly enables the scalable fabrication and self-assembly of these molecules into extended superlattices [2].

On‑Surface Synthesis Yield
Class-level
Up to 98%
Supports scalable fabrication assessment.
Cu(111) dehydrogenation; data to verify
On-surface synthesis Nanofabrication Reaction yield Scalability

Targeted Research Scenarios: Where Circumcoronene's Quantified Advantages Drive Scientific and Technological Value


Development of High-Capacity Anode Materials for Next-Generation Sodium-Ion Batteries

Circumcoronene's 9-fold higher adsorption energy for sodium ions compared to coronene under discharging conditions makes it a superior molecular building block for sodium-ion battery anodes. Researchers designing high-capacity, stable anodes can use circumcoronene-based quantum dots to achieve significantly improved Na⁺ uptake and theoretical capacity, as predicted by DFT calculations [1]. This performance advantage is critical for overcoming the energy density limitations of current SIB technology.

Benchmarking Advanced Theoretical Models of Aromaticity and π-Conjugation

The unique ring current profile of circumcoronene, which is a hybrid superposition of two distinct HBC isomer states, serves as a definitive benchmark for testing and refining theoretical models of aromaticity in large, extended π-systems [1]. Its complex electronic structure provides a challenging and valuable test case for high-level computational methods like SAC-CI and ab initio current-density mapping, which is a role that smaller, simpler PAHs like coronene or HBC cannot adequately fulfill [2].

Fabrication of Atomically Precise Nanostructures and Chiral Electronic Lattices via Bottom-Up Assembly

The established ultrahigh-yield (98%) on-surface synthesis of circumcoronene on Cu(111) overcomes a major scalability barrier in nanographene fabrication [1]. This high yield enables the reliable, bottom-up construction of extended superlattices, such as the chiral electronic Kagome-honeycomb lattice, with emergent electronic properties like flat bands [1]. For researchers in quantum materials and nanoscale device engineering, circumcoronene offers a rare combination of atomic precision and scalable production that is not available with its lower-yield or more difficult-to-synthesize analogs.

Engineering Organic Semiconductors with Visible-Light Absorption

High-level SAC-CI calculations have established that circumcoronene possesses a strong optical absorption (β-band) in the visible light region, a property not shared by coronene or HBC [1]. This makes circumcoronene and its soluble derivatives attractive core structures for developing organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices that require efficient absorption of visible light, thereby directly addressing a key design requirement in organic electronics.

Application
Selection Property
Validation Focus
Sodium‑ion battery anode research
Na⁺ adsorption affinity
DFT capacity modeling
Aromaticity model benchmarking
Hybrid ring‑current profile
Ab initio current‑density validation
Nanostructure fabrication studies
On‑surface synthesis scalability
Lattice assembly verification
Visible‑light optoelectronic research
π‑Extended visible absorption band
SAC‑CI spectral characterization

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